2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid
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Overview
Description
2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amine group, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid typically involves multiple steps. One common method starts with the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amine is then reacted with 4-hydroxyphenylacetic acid under conditions that promote esterification, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final step involves the hydrolysis of the ester to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug that can be activated in vivo.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with enzymes or receptors. The phenoxy and acetic acid moieties can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butoxycarbonylamino)phenoxyacetic acid
- 2-(4-aminophenoxy)acetic acid
- 4-(tert-butoxycarbonylamino)ethylphenol
Uniqueness
2-[4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is unique due to the combination of its Boc-protected amine, phenoxy group, and acetic acid moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2386195-08-8 |
---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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